

Comparative Bioactivity Guide: (5-Phenylthiomorpholin-3-yl)methanol vs. Morpholine Analogs

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Compound of Interest

Compound Name:	(5-Phenylthiomorpholin-3-yl)methanol
CAS No.:	1315366-00-7
Cat. No.:	B1455693

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Executive Summary: The Bioisosteric Switch

In drug discovery, the transition from a morpholine to a thiomorpholine scaffold is a strategic "bioisosteric switch." While morpholine is a privileged structure found in drugs like Gefitinib and Linezolid, the thiomorpholine analog—specifically the **(5-Phenylthiomorpholin-3-yl)methanol** scaffold—offers distinct physicochemical advantages for targets requiring higher lipophilicity or distinct metabolic profiles.

This guide analyzes the specific utility of the **(5-Phenylthiomorpholin-3-yl)methanol** core (referred to herein as 5-PTM) compared to its morpholine counterpart, (5-Phenylmorpholin-3-yl)methanol (5-PMM).

Key Differentiators at a Glance

Feature	Morpholine Scaffold (5-PMM)	Thiomorpholine Scaffold (5-PTM)
Heteroatom	Oxygen (Hard base, H-bond acceptor)	Sulfur (Soft base, larger van der Waals radius)
Lipophilicity (cLogP)	Lower (Polar, higher solubility)	Higher (+0.5 to +1.0 log unit increase)
Metabolism	N-oxidation, Ring opening	S-oxidation (Sulfoxide/Sulfone formation)
Conformation	Chair (Rigid)	Chair (More flexible, longer C-S bonds)
Primary Utility	Solubility enhancement, H-bonding	Permeability enhancement, Hydrophobic pocket filling

Physicochemical & Pharmacological Analysis

Lipophilicity and Permeability

The substitution of oxygen with sulfur in the 5-phenyl scaffold significantly alters the partition coefficient.

- Morpholine (O-analog): The ether oxygen is a strong hydrogen bond acceptor. This increases water solubility but can limit blood-brain barrier (BBB) penetration if the total polar surface area (TPSA) is too high.
- Thiomorpholine (S-analog): Sulfur is less electronegative and forms weaker hydrogen bonds. The 5-PTM scaffold typically exhibits a

LogP of +0.5 to +1.0 compared to the morpholine analog. This makes 5-PTM superior for targets located in hydrophobic pockets or for improving passive membrane permeability.

Metabolic Stability and Toxicity

The metabolic fate of these two scaffolds differs radically, influencing the choice for lead optimization.

- Morpholine Liability: Susceptible to oxidative attack at the
-carbon (adjacent to nitrogen), leading to ring opening or N-oxide formation.
- Thiomorpholine Liability (The "S-Oxidation Switch"): The sulfur atom is a "metabolic handle." CYP450 enzymes (specifically CYP3A4 and FMOs) readily oxidize the sulfide to a sulfoxide (S=O) and subsequently to a sulfone (O=S=O).
 - Strategic Advantage: These metabolites are often stable and polar. In some cases (e.g., certain antipsychotics), the sulfoxide metabolite retains bioactivity while improving solubility, effectively acting as a prodrug or active metabolite.

Binding Interactions

- 5-PMM (Morpholine): The oxygen atom often engages in direct H-bonding with backbone amides in the binding pocket (e.g., hinge region of kinases).
- 5-PTM (Thiomorpholine): The sulfur atom is a poor H-bond acceptor but can engage in Sulfur-

interactions with aromatic residues (Phe, Tyr, Trp) in the target protein. The 5-phenyl ring in 5-PTM further enhances these

-stacking opportunities.

Comparative Data: Physicochemical Profile

The following table summarizes the calculated properties of the specific scaffold (**5-Phenylthiomorpholin-3-yl)methanol** versus its morpholine analog.

Table 1: In-Silico Property Comparison

Property	(5-Phenylmorpholin-3-yl)methanol (Morpholine)	(5-Phenylthiomorpholin-3-yl)methanol (Thiomorpholine)	Impact on Bioactivity
Molecular Weight	~193.2 Da	~209.3 Da	Negligible steric increase.
cLogP (Predicted)	0.8 - 1.2	1.5 - 2.1	Thiomorpholine shows improved membrane permeability.
H-Bond Acceptors	2 (N, O)	1 (N) [S is negligible]	Morpholine has higher solubility; Thiomorpholine has lower desolvation penalty.
TPSA ()	~32.0	~15.0 (Sulfur contribution is low)	Thiomorpholine is more BBB penetrant.
pKa (Conj. Acid)	~8.3	~8.0	Thiomorpholine is slightly less basic due to orbital expansion of S.

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Note: Data derived from standard chemoinformatic consensus models (SwissADME/ChemDraw).

Experimental Protocols

Synthesis of (5-Phenylthiomorpholin-3-yl)methanol

To evaluate this scaffold, a robust synthetic route is required. The following protocol describes the reduction of the corresponding carboxylic acid or ester precursor, a standard method for generating the hydroxymethyl handle.

Objective: Reduction of 5-phenylthiomorpholine-3-carboxylic acid to **(5-phenylthiomorpholin-3-yl)methanol**.

Reagents:

- Substrate: 5-Phenylthiomorpholine-3-carboxylic acid ethyl ester (1.0 eq)
- Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)
- Solvent: Anhydrous Tetrahydrofuran (THF)
- Quench: Water, 15% NaOH

Step-by-Step Protocol:

- Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂).
- Solubilization: Dissolve 1.0 g of the ester substrate in 20 mL of anhydrous THF. Cool to 0°C in an ice bath.
- Reduction: Carefully add LiAlH₄ (2.0 eq) portion-wise over 15 minutes. Caution: Exothermic gas evolution.
- Reaction: Remove ice bath and reflux at 65°C for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The ester spot (R_f ~ 0.8) should disappear, and a lower alcohol spot (R_f ~ 0.4) should appear.
- Quenching (Fieser Method): Cool to 0°C. Slowly add:

- mL Water (where
= mass of LiAlH
in g)
- mL 15% NaOH
- mL Water
- Isolation: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad.
- Purification: Concentrate the filtrate in vacuo. Purify the crude oil via flash column chromatography (Gradient: 0-10% MeOH in DCM) to yield the target **(5-Phenylthiomorpholin-3-yl)methanol** as a viscous oil or low-melting solid.

Metabolic Stability Assay (Microsomal Stability)

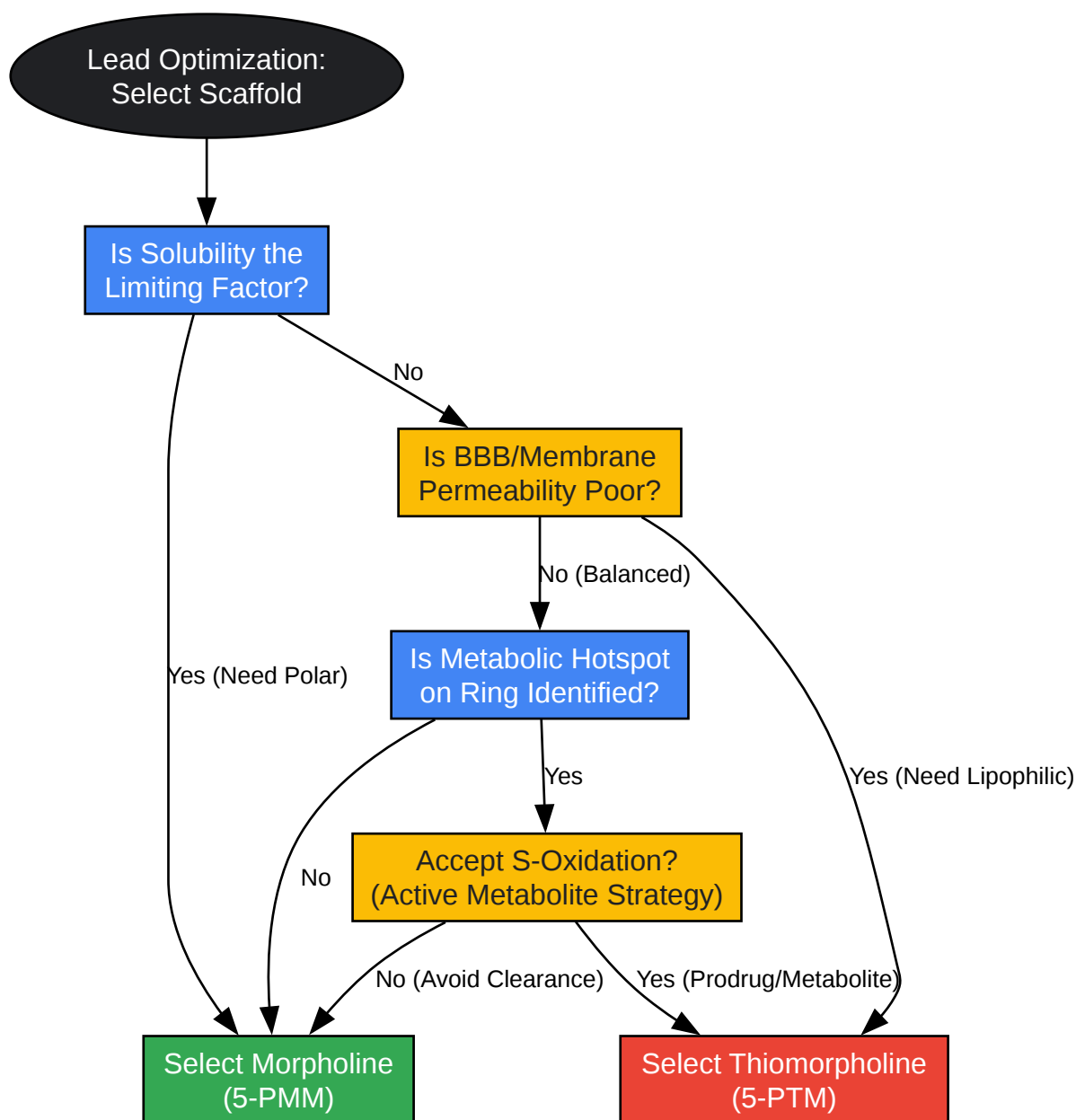
To validate the "S-oxidation" liability vs. Morpholine stability.

- Incubation: Incubate 1

M of test compound (5-PTM vs 5-PMM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
- Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Data Output: Plot % Remaining vs. Time.
 - Expectation: 5-PTM will show a distinct metabolite peak (+16 Da for Sulfoxide) that may accumulate, whereas 5-PMM will show slower clearance or N-oxide formation.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision-making process for selecting between the Morpholine and Thiomorpholine scaffolds during Lead Optimization.



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Caption: Decision tree for selecting between Morpholine and Thiomorpholine scaffolds based on ADME properties.

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